

Role of CYP3A4 and aldehyde oxidase in Capmatinib dihydrochloride metabolism

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Compound of Interest

Compound Name: *Capmatinib dihydrochloride*

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Technical Support Center: Capmatinib Dihydrochloride Metabolism

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of **Capmatinib dihydrochloride**, with a specific focus on the roles of Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Capmatinib?

A1: Capmatinib is predominantly cleared through hepatic metabolism.^[1] The primary metabolic pathways are driven by two key enzymes: CYP3A4 and aldehyde oxidase.^{[1][2][3][4][5][6][7]} Metabolic reactions include lactam formation, hydroxylation, N-dealkylation, and the formation of a carboxylic acid, among others.^{[8][9]}

Q2: What is the specific role of CYP3A4 in Capmatinib metabolism?

A2: CYP3A4 is the major cytochrome P450 enzyme subfamily involved in the hepatic microsomal metabolism of Capmatinib.^{[8][10]} It is estimated that CYP3A4 contributes to approximately 40-50% of Capmatinib's total metabolism.^[11] Therefore, co-administration of

drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter Capmatinib plasma concentrations.[12]

Q3: What is the role of Aldehyde Oxidase (AO) in Capmatinib metabolism?

A3: Aldehyde oxidase, a cytosolic enzyme, plays a significant role in Capmatinib metabolism.[1][5] It is primarily responsible for the formation of M16, the most abundant metabolite of Capmatinib found in plasma, urine, and feces.[8] This M16 metabolite is formed via an imidazo-triazinone formation (lactam formation) reaction catalyzed by AO.[8][9]

Q4: Are there any major metabolites of Capmatinib I should be aware of?

A4: Yes, the most abundant metabolite is known as M16 (or CMN288).[8][11] This inactive metabolite is formed by aldehyde oxidase.[8][11] The parent compound, Capmatinib, still accounts for the majority of the radioactivity in plasma (approximately 42.9%).[8][9]

Q5: How do drug-drug interactions with CYP3A4 modulators affect Capmatinib exposure?

A5: Co-administration with strong CYP3A4 inhibitors or inducers leads to clinically relevant changes in Capmatinib exposure.[11]

- Strong CYP3A4 Inhibitors (e.g., itraconazole, ketoconazole) increase Capmatinib plasma concentrations, which may increase the incidence and severity of adverse reactions.[12][13][14] For instance, co-administration with itraconazole increased Capmatinib's AUC by 42%. [4][6]
- Strong and Moderate CYP3A4 Inducers (e.g., rifampicin, carbamazepine) decrease Capmatinib plasma concentrations, which may reduce its efficacy.[12][13][14] Co-administration with rifampicin decreased Capmatinib's AUC by 67% and Cmax by 56%. [6][11]

Troubleshooting Guides

Issue 1: My in vitro experiment using human liver microsomes (HLM) shows lower than expected metabolism of Capmatinib.

- Possible Cause 1: You are only capturing CYP450-mediated metabolism. Aldehyde oxidase, a key enzyme in Capmatinib metabolism, is a cytosolic enzyme and is not present in significant amounts in microsomal fractions.[15][16]
- Troubleshooting Step: Repeat the experiment using liver S9 fractions or a combination of microsomes and cytosol to ensure both CYP3A4 and AO enzyme systems are present. Comparing results from HLM, cytosol, and S9 fractions can help delineate the relative contributions of each enzyme family.

Issue 2: I am having difficulty distinguishing between CYP3A4 and AO activity in my S9 fraction incubation.

- Possible Cause: Both enzymes are active in the S9 fraction.
- Troubleshooting Step 1 (Chemical Inhibition): Use selective inhibitors. To isolate AO activity, add a potent pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT). To isolate CYP3A4 activity, use a selective AO inhibitor such as menadione or raloxifene.[17]
- Troubleshooting Step 2 (Cofactor Dependence): Run parallel incubations with and without NADPH. CYP450 enzymes are NADPH-dependent, whereas AO activity is not.[17] Metabolism observed in the absence of NADPH can be largely attributed to AO.

Issue 3: I observe significant species differences in Capmatinib metabolism between my preclinical animal models and human-derived fractions.

- Possible Cause: Aldehyde oxidase exhibits profound species differences in its expression and activity.[15][16] An animal model may not have an AO enzyme ortholog that metabolizes Capmatinib in the same way or to the same extent as human AOX1.
- Troubleshooting Step: It is critical to use human-derived in vitro systems (e.g., human liver cytosol, S9, or hepatocytes) early in development to get a more accurate prediction of human metabolism.[18] Preclinical species may not be reliable surrogates for predicting AO-mediated clearance in humans.[16]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Capmatinib

Parameter	Value	Source
Oral Bioavailability	>70%	[2]
Time to Cmax (Tmax)	1 to 2 hours	[2]
Elimination Half-life	~6.5 - 7.8 hours	[2][8]
Apparent Volume of Distribution	164 L	[2]

| Plasma Protein Binding | ~96% |[2] |

Table 2: Effect of CYP3A4 Modulators on Capmatinib Pharmacokinetics

Co-administered Drug	Drug Class	Effect on Capmatinib AUC	Effect on Capmatinib Cmax	Source
Itraconazole	Strong CYP3A4 Inhibitor	Increased by 42%	No change	[4][6]

| Rifampicin | Strong CYP3A4 Inducer | Decreased by 67% | Decreased by 56% |[6][11] |

Experimental Protocols

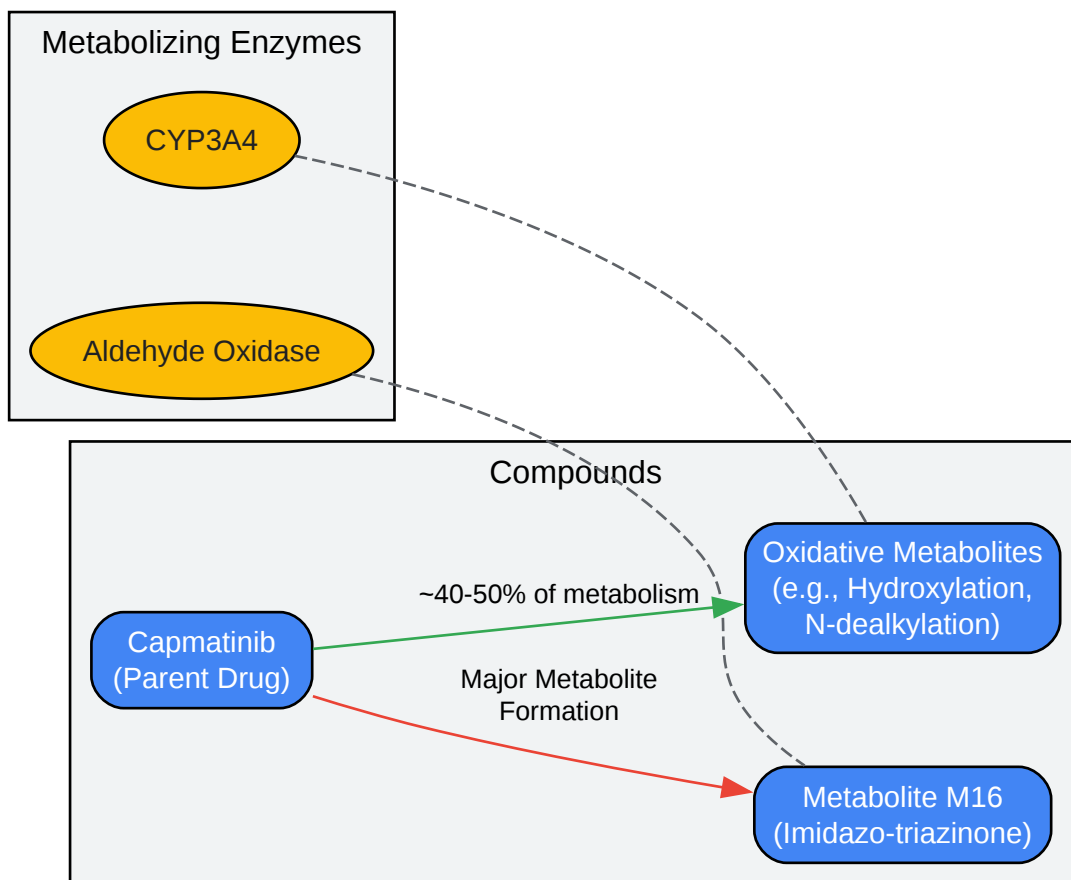
Protocol 1: Determining the Contribution of CYP3A4 and AO to Capmatinib Metabolism in vitro

- Preparation: Prepare stock solutions of Capmatinib, positive controls (e.g., midazolam for CYP3A4, zonisamide for AO), and selective inhibitors (e.g., ketoconazole for CYP3A4, raloxifene for AO).
- Incubation Systems: Use three primary incubation systems:
 - Human Liver Microsomes (HLM) at ~0.5 mg/mL protein.
 - Human Liver Cytosol (HLC) at ~1 mg/mL protein.

- Human Liver S9 Fraction at ~1 mg/mL protein.
- Reaction Conditions:
 - Incubate Capmatinib (e.g., 1 μ M) with the respective enzyme fraction in a phosphate buffer (pH 7.4).
 - For CYP450-dependent reactions (HLM, S9), include an NADPH-regenerating system. For AO-dependent reactions (HLC, S9), NADPH is not required.
 - For inhibitor conditions, pre-incubate the enzyme fraction with the inhibitor (e.g., 10 μ M ketoconazole or 10 μ M raloxifene) for 15 minutes before adding Capmatinib.
- Procedure:
 - Pre-warm all components to 37°C.
 - Initiate the reaction by adding Capmatinib.
 - Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
 - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Analysis:
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant using a validated LC-MS/MS method to measure the depletion of Capmatinib and the formation of key metabolites (e.g., M16).
- Interpretation:
 - Metabolism in HLM is primarily CYP-mediated.
 - Metabolism in HLC is primarily AO-mediated (and other cytosolic enzymes).
 - Comparison of results from S9 incubations with and without NADPH and with/without selective inhibitors will allow for the quantitative delineation of the contribution of CYP3A4

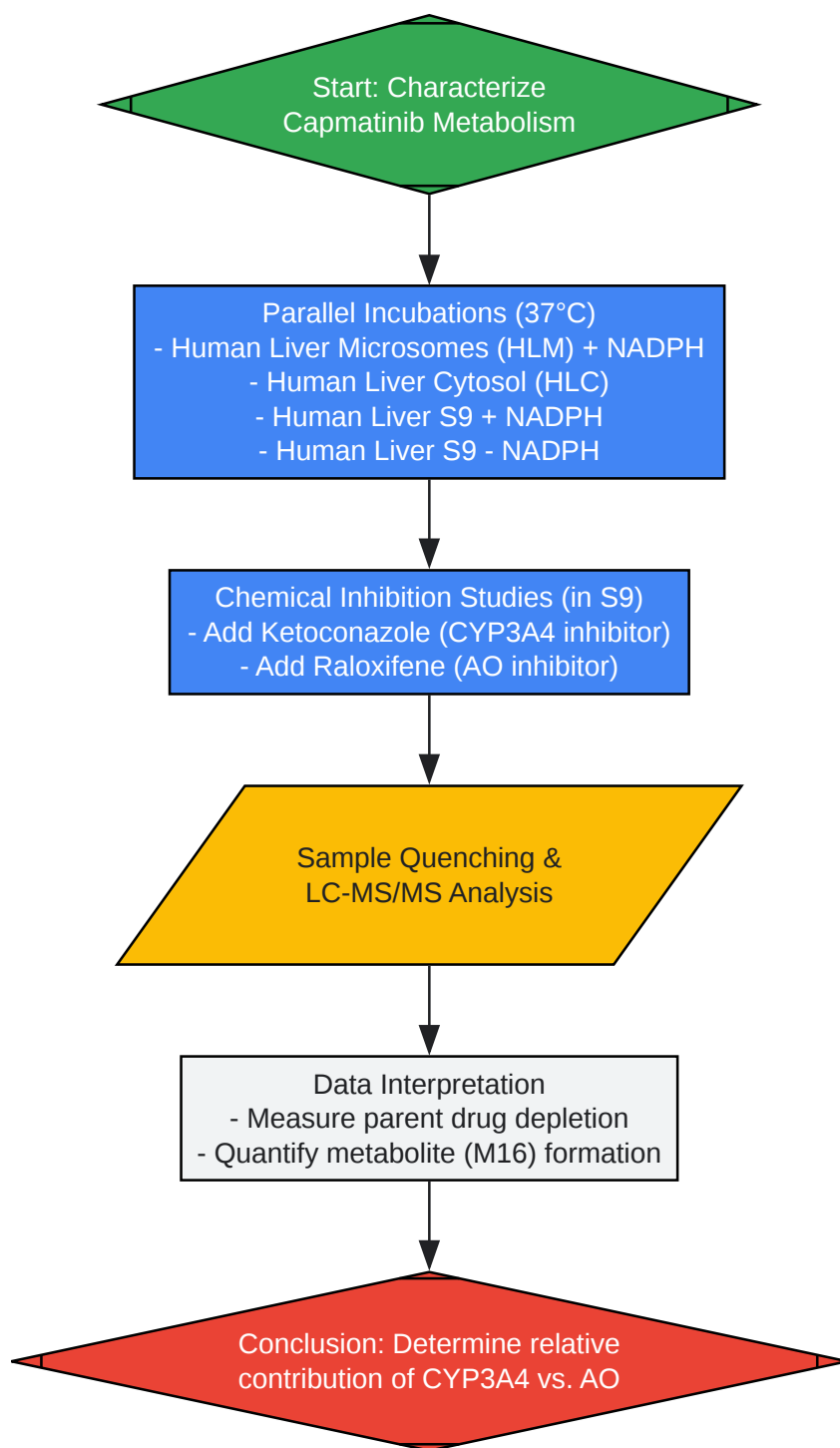
and AO.

Visualizations



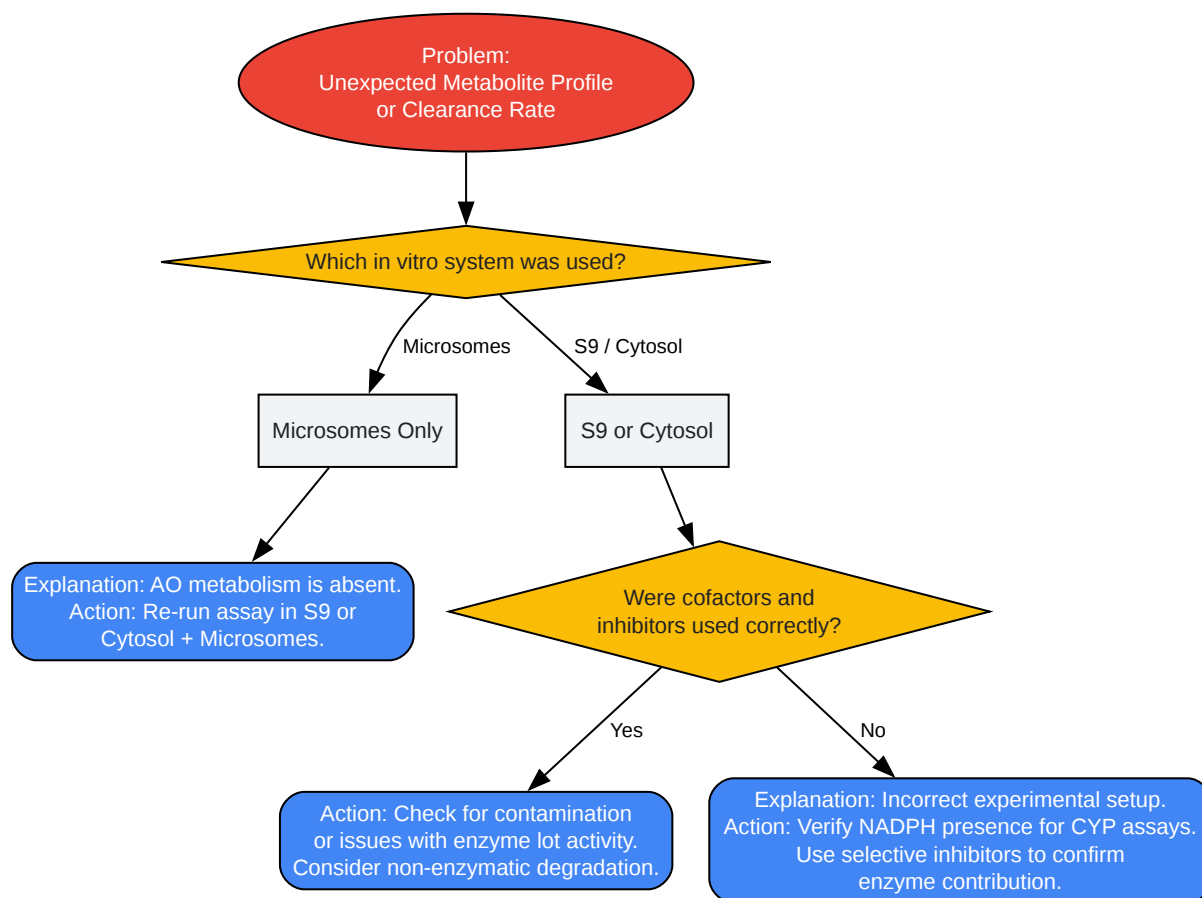
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Caption: Metabolic pathway of Capmatinib mediated by CYP3A4 and Aldehyde Oxidase.



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Caption: Workflow for in vitro investigation of Capmatinib metabolism.



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Caption: Troubleshooting decision tree for Capmatinib metabolism experiments.

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